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Cat. No.: B1519008 Get Quote

An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)pyridine

Introduction
3-Bromo-5-(4-fluorophenyl)pyridine is a halogenated biaryl heterocyclic compound of

significant interest in the fields of medicinal chemistry and materials science. Its structure,

which combines a pyridine core, a fluorophenyl moiety, and a reactive bromine atom, makes it

a versatile synthetic intermediate. The pyridine scaffold is a privileged structure found in

numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall

metabolic stability[1]. The incorporation of a fluorine atom can profoundly influence a

molecule's pharmacokinetic and physicochemical properties, such as metabolic resistance,

membrane permeability, and binding affinity, by altering its electronic nature and lipophilicity[2].

This guide provides a comprehensive overview of 3-Bromo-5-(4-fluorophenyl)pyridine,

detailing its chemical properties, a robust synthesis methodology, and its applications as a key

building block in the development of novel chemical entities. It is intended to serve as a critical

resource for researchers, scientists, and drug development professionals engaged in synthetic

and medicinal chemistry.

Physicochemical and Spectroscopic Data
Accurate characterization of a compound is fundamental to its application in research. The key

properties of 3-Bromo-5-(4-fluorophenyl)pyridine are summarized below. While experimental
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physical properties such as melting and boiling points are not widely reported in publicly

accessible literature, computed values and data from related analogs provide useful estimates.

Core Properties
A summary of the fundamental physicochemical data for 3-Bromo-5-(4-fluorophenyl)pyridine
is presented in Table 1.

Property Value Source

Molecular Formula C₁₁H₇BrFN [3]

Molecular Weight 252.08 g/mol [3]

Exact Mass 250.9746 g/mol Calculated

CAS Number 675590-04-2 [4][5]

Appearance
Expected to be an off-white to

yellow solid
Inferred from analogs

SMILES Fc1ccc(cc1)c2cncc(Br)c2

InChI Key
YJWUJTTSOCLALE-

UHFFFAOYSA-N

Spectroscopic Profile (Predicted)
While specific experimental spectra are not provided in the searched literature, a predictive

analysis based on the structure allows for the anticipation of its spectroscopic signatures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (δ 7.0-9.0 ppm).

The 4-fluorophenyl ring should exhibit two signals, each integrating to 2H, appearing as

multiplets or triplets due to H-H and H-F coupling.

The pyridine ring will display three distinct proton signals. The proton at C2 (adjacent to

nitrogen) would be the most deshielded, followed by the protons at C6 and C4.
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¹³C NMR: The carbon NMR spectrum will show 11 distinct aromatic carbon signals. The

carbon atom bonded to bromine (C3) will be significantly influenced by the halogen's

electronegativity and isotopic abundance. The carbons of the fluorophenyl ring will show

coupling with the fluorine atom (C-F coupling constants).

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 ratio, which is indicative of the

presence of a single bromine atom.

Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings in 3-Bromo-5-(4-
fluorophenyl)pyridine is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its

high tolerance for various functional groups, mild reaction conditions, and the commercial

availability of a vast library of boronic acids[6][7].

The logical synthetic approach involves the coupling of a di-halogenated pyridine, such as 3,5-

dibromopyridine, with one equivalent of (4-fluorophenyl)boronic acid. This strategy allows for

the selective formation of the desired mono-arylated product, leaving a bromine atom available

for subsequent synthetic transformations.

Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a

palladium catalyst. The key steps are (1) Oxidative Addition, (2) Transmetalation, and (3)

Reductive Elimination.
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂
Active Catalyst

Oxidative Addition
(Ar-X)

 R¹-X

Ar-Pd(II)-X
(L)₂

Transmetalation
(Ar'-B(OR)₂)

 R²-B(OH)₂
+ Base

Ar-Pd(II)-Ar'
(L)₂

Reductive Elimination

 R¹-R²
(Product)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow
The overall workflow from starting materials to the purified final product involves several

standard laboratory procedures.
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Start

Combine Reactants:
- 3,5-Dibromopyridine

- (4-Fluorophenyl)boronic acid
- Pd Catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K₂CO₃)
- Solvent (e.g., Dioxane/H₂O)

Heat Reaction Mixture
(e.g., 85-95 °C under N₂)

Aqueous Workup:
- Dilute with water

- Extract with organic solvent (e.g., EtOAc)

Purification:
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Column Chromatography

3-Bromo-5-(4-fluorophenyl)pyridine
(Characterize: NMR, MS)

End

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.
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Applications in Medicinal Chemistry and Drug
Discovery
3-Bromo-5-(4-fluorophenyl)pyridine is not typically an active pharmaceutical ingredient (API)

itself but serves as a high-value building block for the synthesis of more complex molecules[8].

The strategic placement of its functional groups makes it an ideal starting point for library

synthesis in drug discovery programs.

Scaffold for Kinase Inhibitors: The biaryl structure is a common motif in kinase inhibitors,

which often bind to the ATP pocket of the enzyme. The pyridine and fluorophenyl rings can

be further functionalized to optimize binding interactions[2].

Versatile Synthetic Handle: The remaining bromine atom at the 3-position is a versatile

handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,

Sonogashira), allowing for the introduction of additional molecular complexity and diversity.

Modulation of Physicochemical Properties: The fluorophenyl group contributes to favorable

drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby

functional groups and form key interactions with biological targets, while often enhancing

metabolic stability by blocking sites of oxidative metabolism[2].

Experimental Protocols
This section provides a representative, detailed protocol for the synthesis and characterization

of 3-Bromo-5-(4-fluorophenyl)pyridine based on standard Suzuki-Miyaura reaction

conditions reported for similar substrates[2][7].

Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine
Materials:

3,5-Dibromopyridine

(4-Fluorophenyl)boronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium Carbonate (K₂CO₃)

1,4-Dioxane, anhydrous

Deionized Water

Ethyl Acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel (for chromatography)

Procedure:

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir

bar, add 3,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.05 eq), and potassium

carbonate (3.0 eq).

Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a

4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry.

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with deionized water and transfer it to a separatory funnel.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic extracts and wash sequentially with deionized water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the resulting crude residue by flash column chromatography on silica gel, using a

hexane/ethyl acetate gradient to elute the product.

Combine the pure fractions and remove the solvent in vacuo to yield 3-Bromo-5-(4-
fluorophenyl)pyridine as a solid.

Characterization
The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry

to confirm its identity and purity.

The melting point should be determined using a standard melting point apparatus.

Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-
Bromo-5-(4-fluorophenyl)pyridine and its precursors.

Hazard Identification: While specific toxicity data for this compound is limited, related

bromopyridines are classified as harmful if swallowed, and can cause skin, eye, and

respiratory irritation[9]. The compound should be handled as a potentially hazardous

substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[3].

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors[3]. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents[10].

First Aid Measures:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H32-B-35.pdf
https://www.chemicalbook.com/msds/3-bromo-5-4-fluorophenyl-pyridine.pdf
https://www.chemicalbook.com/msds/3-bromo-5-4-fluorophenyl-pyridine.pdf
https://www.fishersci.com/store/msds?partNumber=AC107411000&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove

contaminated clothing[3].

Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if

irritation persists[3].

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[3].

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical

attention[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1519008#3-bromo-5-4-fluorophenyl-pyridine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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